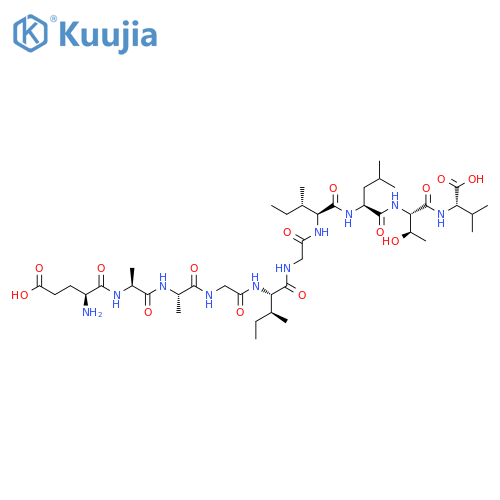Cas no 156251-01-3 (L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-)

156251-01-3 structure
商品名:L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-
CAS番号:156251-01-3
MF:C42H74N10O14
メガワット:943.095571041107
CID:136041
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 化学的及び物理的性質
名前と識別子
-
- L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-
- L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threon...
- MART-1 (26-35) (human)
- Melan-A, MART 1 (26-35),EAAGIGILTV
- ANTIGEN LB39-AA (26-35) (HUMAN)
- ANTIGEN SK29-AA (26-35) (HUMAN)
- EAAGIGILTV
- GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL
- MART 1 (26-35)
- MART-1 (26-35),human (3)
- MELAN-A
- MELAN-A PROTEIN (26-35) (HUMAN)
- Melan-A,MART 1 (26-35)
- Melan-A, MART 1 (26-35)
- MART-1 (26-35), human (3)
-
- インチ: InChI=1S/C42H74N10O14/c1-12-21(7)32(49-28(54)17-44-35(58)23(9)46-36(59)24(10)47-37(60)26(43)14-15-30(56)57)39(62)45-18-29(55)50-33(22(8)13-2)40(63)48-27(16-19(3)4)38(61)52-34(25(11)53)41(64)51-31(20(5)6)42(65)66/h19-27,31-34,53H,12-18,43H2,1-11H3,(H,44,58)(H,45,62)(H,46,59)(H,47,60)(H,48,63)(H,49,54)(H,50,55)(H,51,64)(H,52,61)(H,56,57)(H,65,66)/t21-,22-,23-,24-,25+,26-,27-,31-,32-,33-,34-/m0/s1
- InChIKey: TUIOKRGNEZUFAI-NMIMMQBESA-N
- ほほえんだ: CC[C@@H]([C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CCC(O)=O)=O)C)=O)C)=O)=O)C(NCC(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(O)=O)C(C)C)=O)[C@H](O)C)=O)CC(C)C)=O)[C@H](CC)C)=O)=O)C
計算された属性
- せいみつぶんしりょう: 942.53900
- 水素結合ドナー数: 13
- 水素結合受容体数: 24
- 重原子数: 66
- 回転可能化学結合数: 39
じっけんとくせい
- PSA: 382.75000
- LogP: 1.32240
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47900-1mg |
MART-1 (26-35) human |
156251-01-3 | 98% | 1mg |
¥801.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce47900-5mg |
MART-1 (26-35) human |
156251-01-3 | 98% | 5mg |
¥3209.00 | 2023-09-08 | |
| TargetMol Chemicals | T7489-10 mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 10mg |
¥ 4,961 | 2023-07-10 | |
| TargetMol Chemicals | T7489-25 mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 25mg |
¥ 7,389 | 2023-07-10 | |
| A2B Chem LLC | AE99200-10mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 10mg |
$420.00 | 2024-04-20 | |
| TargetMol Chemicals | T7489-5mg |
MART-1 (26-35) (human) |
156251-01-3 | 100% | 5mg |
¥ 3290 | 2024-07-19 | |
| 1PlusChem | 1P00APSW-100mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 100mg |
$1978.00 | 2024-06-20 | |
| Aaron | AR00AQ18-100mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 95% | 100mg |
$3204.00 | 2025-02-11 | |
| Aaron | AR00AQ18-25mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 95% | 25mg |
$1781.00 | 2025-02-11 | |
| 1PlusChem | 1P00APSW-1mg |
H-GLU-ALA-ALA-GLY-ILE-GLY-ILE-LEU-THR-VAL-OH |
156251-01-3 | 100% | 1mg |
$146.00 | 2024-06-20 |
L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl- 関連文献
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
156251-01-3 (L-Valine, L-a-glutamyl-L-alanyl-L-alanylglycyl-L-isoleucylglycyl-L-isoleucyl-L-leucyl-L-threonyl-) 関連製品
- 13588-95-9(H-Leu-val-OH)
- 26305-03-3(Pepstatin)
- 62304-98-7(Thymalfasin)
- 120116-56-5(Sex Pheromone Inhibitor iPD1 trifluoroacetate salt H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH trifluoroacetate salt)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
